

# How to improve TMEM163 expression and membrane trafficking.

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## Compound of Interest

Compound Name: EM-163

Cat. No.: B13912447

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## TMEM163 Technical Support Center

Welcome to the TMEM163 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the expression and membrane trafficking of the transmembrane protein 163 (TMEM163).

## Frequently Asked Questions (FAQs)

Q1: What is TMEM163 and what is its primary function?

A1: TMEM163, also known as Transmembrane Protein 163 or Synaptic Vesicle 31 (SV31), is a zinc efflux transporter.<sup>[1][2]</sup> Its primary role is to transport zinc ions out of the cytoplasm, either to the extracellular space or into intracellular compartments like vesicles, thus playing a crucial role in maintaining cellular zinc homeostasis.<sup>[2][3]</sup>

Q2: Where is TMEM163 localized within the cell?

A2: TMEM163 has been observed in various cellular locations, including the plasma membrane, lysosomes, early and late endosomes, and synaptic vesicles.<sup>[2][4]</sup> This diverse localization suggests it has multiple roles in regulating zinc levels in different cellular contexts.

Q3: What are the known interaction partners of TMEM163?

A3: TMEM163 is known to interact with the lysosomal ion channel TRPML1 and with several members of the zinc transporter (ZNT/SLC30) family, including ZNT1, ZNT2, ZNT3, and ZNT4. [2][5] These interactions can influence its function and localization.

Q4: What are some of the known challenges in working with TMEM163?

A4: Like many transmembrane proteins, achieving high levels of expression and ensuring proper trafficking to the plasma membrane can be challenging.[6] Issues such as protein misfolding, aggregation, and retention in the endoplasmic reticulum (ER) are common hurdles.

## Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during your experiments with TMEM163.

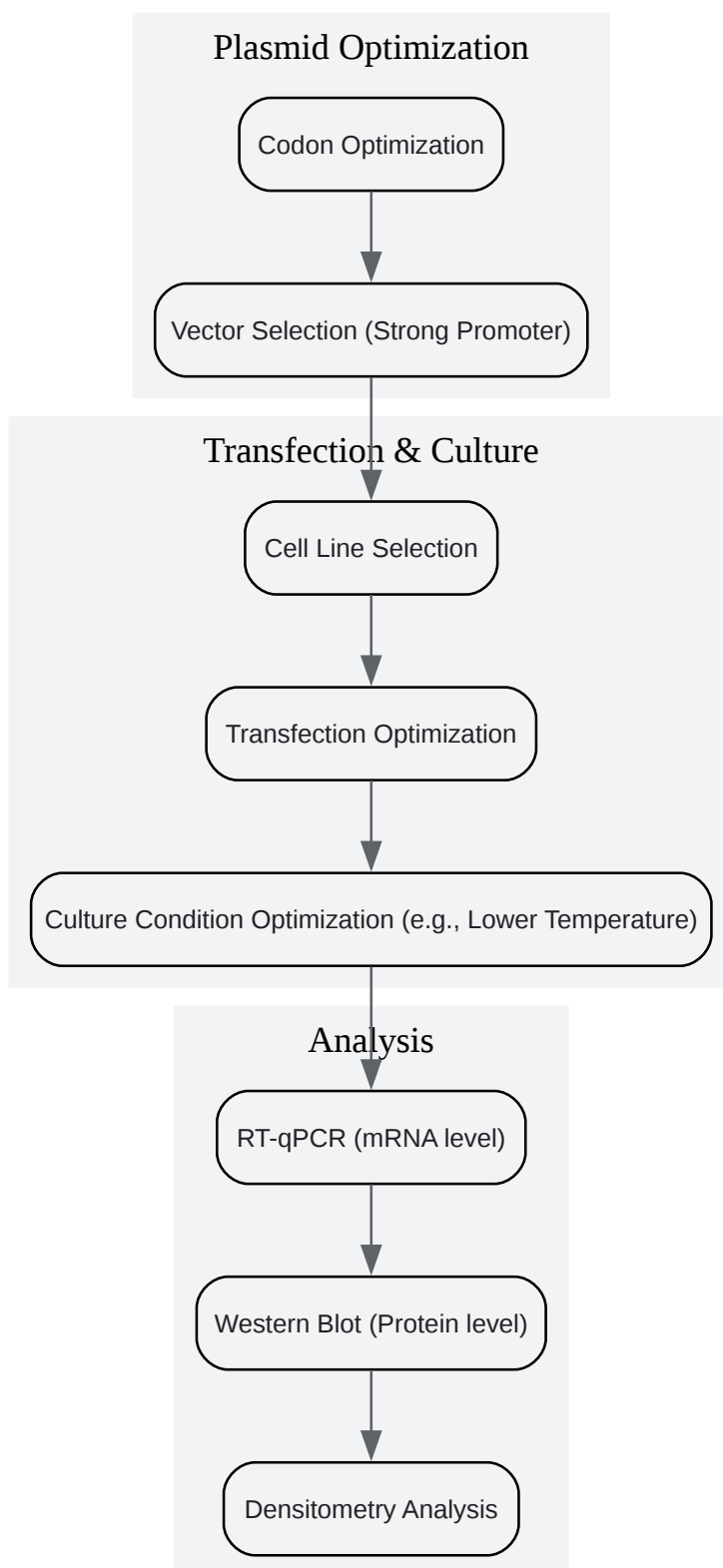
### Issue 1: Low or No Detectable TMEM163 Expression

If you are experiencing low or undetectable levels of TMEM163 protein after transient or stable transfection, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential Cause	Suggested Solution	Experimental Approach
Suboptimal Codon Usage	Synthesize a codon-optimized version of the TMEM163 gene for the expression host (e.g., human or mouse).	Compare protein expression levels between the original and codon-optimized constructs via Western blot.
Inefficient Transcription	Utilize a vector with a strong constitutive or inducible promoter (e.g., CMV, EF1 $\alpha$ ).	Test different promoters and quantify TMEM163 mRNA levels using RT-qPCR.
Protein Instability/Degradation	Culture cells at a lower temperature (e.g., 30°C) after transfection/induction to slow down protein synthesis and aid folding. Include protease inhibitors during cell lysis.	Perform a time-course experiment after transfection and analyze TMEM163 levels. Use a proteasome inhibitor (e.g., MG132) to assess if degradation is proteasome-mediated.
Toxicity of Overexpression	Use a weaker promoter or an inducible expression system to control the level of TMEM163 expression.	Titrate the amount of transfection reagent and plasmid DNA. For inducible systems, test a range of inducer concentrations.
Poor Transfection Efficiency	Optimize the transfection protocol for your specific cell line (e.g., reagent-to-DNA ratio, cell confluency).	Use a reporter plasmid (e.g., GFP) to visually assess transfection efficiency.

### Experimental Workflow for Optimizing TMEM163 Expression



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Workflow for optimizing TMEM163 expression.

## Issue 2: TMEM163 is Expressed but Does Not Localize to the Plasma Membrane

If you can detect TMEM163 in whole-cell lysates but fail to see it at the plasma membrane, this suggests a trafficking defect.

Potential Causes and Solutions:

Potential Cause	Suggested Solution	Experimental Approach
ER Retention/Misfolding	Treat cells with chemical or pharmacological chaperones to assist in proper folding. Co-express with known interacting partners that may facilitate ER exit.	Use chemical chaperones like 4-phenylbutyrate (4-PBA) or glycerol. Co-transfect with TRPML1 or ZNT transporters. Analyze localization via immunofluorescence.
Lack of Necessary Post-Translational Modifications (PTMs)	While specific PTMs for TMEM163 are not fully characterized, glycosylation is a possibility. Ensure your expression system can perform necessary PTMs.	Treat with tunicamycin to inhibit N-linked glycosylation and observe changes in protein mobility by Western blot and localization by immunofluorescence.
Incorrect Trafficking Signals	Ensure the full-length, wild-type sequence of TMEM163 is being expressed without mutations or truncations that might affect sorting signals.	Sequence your expression construct to verify its integrity.
Rapid Internalization from the Plasma Membrane	Perform experiments at a lower temperature (e.g., 4°C) to inhibit endocytosis.	Conduct cell surface biotinylation experiments at 4°C versus 37°C to assess the stability of TMEM163 at the plasma membrane.

Signaling Pathway for Protein Trafficking from ER to Plasma Membrane



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General pathway of membrane protein trafficking.

## Detailed Experimental Protocols

### Protocol 1: Cell Surface Biotinylation to Quantify Plasma Membrane TMEM163

This protocol allows for the specific labeling and quantification of TMEM163 protein present on the cell surface.

Materials:

- Cells expressing TMEM163
- Ice-cold PBS (pH 8.0)
- Sulfo-NHS-SS-Biotin (freshly prepared in PBS)
- Quenching solution (e.g., 100 mM glycine in PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Streptavidin-agarose beads
- SDS-PAGE and Western blot reagents
- Anti-TMEM163 antibody
- Antibody for a plasma membrane loading control (e.g., Na<sup>+</sup>/K<sup>+</sup>-ATPase)
- Antibody for a cytosolic loading control (e.g., GAPDH)

Procedure:

- Grow cells to 80-90% confluency in a culture dish.
- Place the dish on ice and wash the cells twice with ice-cold PBS.
- Incubate the cells with the biotin solution (e.g., 0.5 mg/ml Sulfo-NHS-SS-Biotin in PBS) for 30 minutes on ice with gentle rocking.
- Aspirate the biotin solution and wash the cells three times with quenching solution to stop the reaction.
- Lyse the cells in lysis buffer and collect the total cell lysate.
- Set aside a small aliquot of the total lysate (this will be your "Input" fraction).
- Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C with rotation to pull down biotinylated proteins.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the "Input" and "Pulldown" fractions by Western blot using an anti-TMEM163 antibody. Also probe for the plasma membrane and cytosolic loading controls to ensure proper fractionation.

#### Data Interpretation:

- Input: Represents the total amount of TMEM163 in the cell.
- Pulldown: Represents the amount of TMEM163 on the cell surface.
- Loading Controls: The plasma membrane control should be present in the pulldown fraction, while the cytosolic control should be absent.

#### Quantitative Data Summary:

Condition	Total TMEM163 (Input)(Relative Densitometry Units)	Surface TMEM163 (Pulldown)(Relative Densitometry Units)	Surface/Total Ratio
Control Cells	1.00 ± 0.12	0.25 ± 0.05	0.25
Cells + Chaperone	1.15 ± 0.15	0.58 ± 0.08	0.50
Cells + Trafficking Inhibitor	0.95 ± 0.10	0.05 ± 0.02	0.05

## Protocol 2: Immunofluorescence Staining for TMEM163 Subcellular Localization

This protocol allows for the visualization of TMEM163's subcellular localization.

Materials:

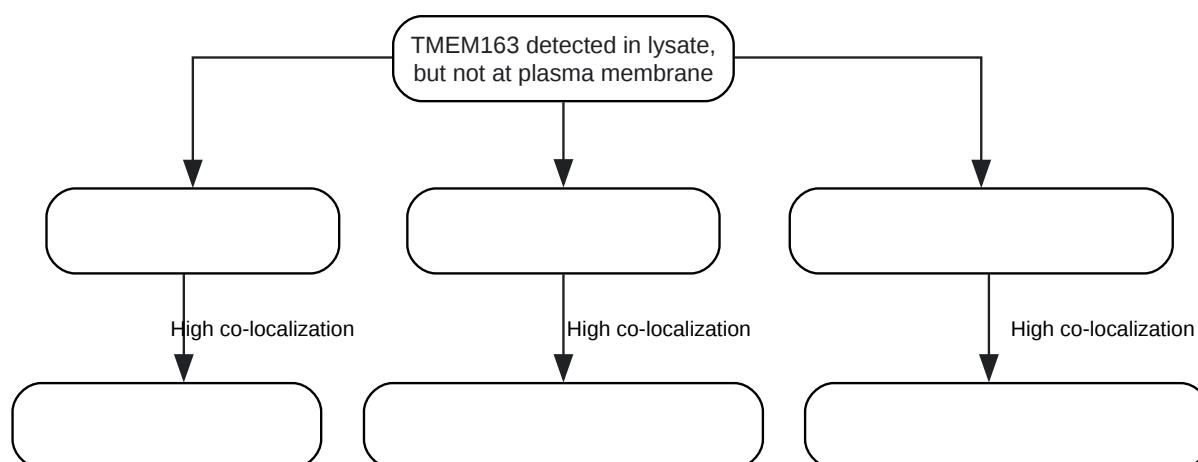
- Cells grown on glass coverslips
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
- Blocking buffer (e.g., PBS with 5% BSA)
- Primary anti-TMEM163 antibody
- Fluorescently-labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- Antibodies for organelle markers (e.g., LAMP1 for lysosomes, Calnexin for ER)
- Mounting medium

Procedure:



- Seed cells on glass coverslips and transfect with your TMEM163 construct.
- After 24-48 hours, wash the cells with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Wash with PBS.
- Block the cells with blocking buffer for 1 hour.
- Incubate with the primary anti-TMEM163 antibody (and co-staining organelle marker antibodies) in blocking buffer overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Stain the nuclei with DAPI for 5 minutes.
- Wash with PBS.
- Mount the coverslips onto microscope slides.
- Image the cells using a confocal microscope.

Logical Relationship for Troubleshooting Trafficking Issues



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Decision tree for immunofluorescence analysis.

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